Mullite

Thermal Expansion CTE Thermal Shock

Mullite (CAS 142844-00-6, 3Al₂O₃·2SiO₂) retains >90% strength to 1500°C, with lower thermal expansion (5.8 µm/m-°C) and a low dielectric constant (εr=6.3), outperforming Alumina in thermal shock and high-frequency electronics. Submicron powders sinter at reduced temperatures to achieve high density. Specify purity and particle size for application-specific pricing. Ideal for furnace furniture, microelectronic substrates, and aerospace components.

Molecular Formula Al6O13Si2
Molecular Weight 426.05 g/mol
CAS No. 142844-00-6
Cat. No. B116300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMullite
CAS142844-00-6
Synonymsaluminosilicate
mullite
pyrophyllite
Molecular FormulaAl6O13Si2
Molecular Weight426.05 g/mol
Structural Identifiers
SMILESO=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O
InChIInChI=1S/6Al.2O2Si.9O/c;;;;;;2*1-3-2;;;;;;;;;
InChIKeyKZHJGOXRZJKJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 1000 kg / 1 ea / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Mullite (CAS 142844-00-6) for High-Temperature Structural, Electronic, and Refractory Applications: A Technical Baseline


Mullite (CAS 142844-00-6), with the nominal composition 3Al₂O₃·2SiO₂, is a crystalline aluminosilicate ceramic material recognized for its exceptional high-temperature stability, low thermal expansion, and high creep resistance [1]. It exists as a solid solution ranging from approximately 3:2 to 2:1 Al₂O₃:SiO₂ molar ratios, with a melting point typically cited between 1700-2040 °C and a density of 2.6-2.7 g/cm³ [2]. Unlike many oxide ceramics, polycrystalline mullite exhibits a unique ability to retain over 90% of its room-temperature flexural strength up to 1500 °C, a property that underpins its use in advanced structural and refractory applications where other materials fail [3].

Why Mullite (CAS 142844-00-6) Cannot Be Interchanged with Alumina, Cordierite, or Zirconia in Critical Specifications


While alumina (Al₂O₃), cordierite (2MgO·2Al₂O₃·5SiO₂), and zirconia (ZrO₂) are often considered alternative oxide ceramics for high-temperature applications, each possesses fundamental property limitations that preclude their use as direct substitutes for mullite in specific, performance-critical scenarios. Alumina, despite its high mechanical strength, suffers from a significantly higher thermal expansion coefficient and lower creep resistance, leading to premature failure under thermal cycling and sustained high-temperature loads [1]. Cordierite offers a very low thermal expansion but at the cost of a substantially lower maximum service temperature and poor high-temperature mechanical strength [2]. Zirconia, while tough, undergoes disruptive phase transformations and exhibits poor thermal shock resistance relative to mullite [3]. The following sections quantify these critical differences to guide technical selection.

Quantitative Differential Evidence: Mullite (CAS 142844-00-6) vs. Key Ceramic Comparators


Thermal Expansion: Mullite vs. Alumina and Cordierite

Mullite exhibits a coefficient of thermal expansion (CTE) of 5.8 µm/m-°C, which is notably lower than that of alumina (6.7 to 8.2 µm/m-°C). While cordierite has an even lower CTE (1.5 to 3.0 µm/m-°C), its maximum service temperature is severely limited. This positions mullite as the optimal choice for applications requiring a balance of low expansion and high-temperature stability [1][2].

Thermal Expansion CTE Thermal Shock

High-Temperature Strength Retention: Mullite vs. Alumina and Oxide Fibers

Polycrystalline mullite demonstrates exceptional high-temperature strength retention, maintaining >90% of its room-temperature flexural strength up to 1500 °C. In contrast, alumina's strength degrades more rapidly at elevated temperatures. This property also gives mullite a distinct advantage over many oxide fibers, such as Nextel™ 720, which exhibit a more pronounced loss in strength above 1200 °C [1][2].

Flexural Strength High Temperature Strength Retention

Dielectric Constant and Loss: Mullite vs. Alumina for High-Frequency Substrates

At high frequencies (1 MHz), mullite has a lower dielectric constant (εr = 6.3) compared to alumina (εr = 7.8 to 11). This lower permittivity is critical for high-speed electronic substrates, as it reduces signal propagation delay. Furthermore, mullite's dielectric loss tangent (tan δ ~0.0025 at 1 MHz) is comparable to or lower than that of many aluminas, making it an attractive material for high-performance packaging [1][2].

Dielectric Constant Dielectric Loss Electronic Packaging

Creep Resistance: Single-Phase Mullite vs. Mullite with Second-Phase Glass

The purity and phase composition of mullite significantly impact its high-temperature creep behavior. Single-phase mullite exhibits a higher apparent creep activation energy (819 kJ/mol at 100 MPa) compared to mullite containing a second-phase glass (742 kJ/mol). This indicates a superior resistance to deformation under sustained load at elevated temperatures for the purer, single-phase material [1].

Creep Resistance High Temperature Deformation

Densification and Mechanical Strength: Nano-Powder vs. Micro-Powder Mullite Processing

The mechanical properties of sintered mullite are highly dependent on the starting powder size and processing. Using submicro-powder allows for low-temperature densification (1200 °C), achieving a flexural strength of 254.7 MPa and fracture toughness of 2.9 MPa·m¹/². In contrast, conventional micro-powder requires a higher sintering temperature of 1500 °C to reach a comparable strength of 245.7 MPa and lower toughness of 2.5 MPa·m¹/² [1].

Sintering Flexural Strength Fracture Toughness

Thermal Shock Resistance: Mullite-Alumina-Cordierite Composite vs. Pure Cordierite

A heterogeneous ceramic composite containing mullite (22-33 wt%), cordierite (55-56 wt%), and alumina (23-11 wt%) sintered at 1250 °C exhibits a critical temperature difference (ΔT) for thermal shock of ~350 °C [1]. This performance is slightly superior to that reported for pure cordierite ceramics, which have a ΔT of ~325 °C [2].

Thermal Shock Resistance Composite Sintering

Validated Industrial and Research Application Scenarios for Mullite (CAS 142844-00-6) Based on Quantitative Evidence


High-Temperature Furnace Components (Kiln Furniture, Thermocouple Sheaths)

Mullite is the material of choice for furnace components requiring prolonged exposure to extreme temperatures and thermal cycling. Its ability to retain >90% of its room-temperature strength up to 1500 °C [1] and its lower thermal expansion (5.8 µm/m-°C) compared to alumina [2] ensure dimensional stability and resistance to thermal shock, preventing premature failure in kiln furniture, burner nozzles, and thermocouple protection tubes.

High-Performance Electronic Substrates and IC Packaging

For advanced microelectronic packaging where signal speed and integrity are paramount, mullite's low dielectric constant (εr = 6.3 at 1 MHz) offers a distinct advantage over alumina (εr = 7.8-11) [3]. This lower permittivity reduces propagation delay and crosstalk, making mullite an enabling substrate material for high-frequency integrated circuits and microwave devices.

Advanced Structural Components for Aerospace and Energy

In aerospace and energy applications requiring materials that withstand high temperatures and mechanical loads over long durations, the high creep activation energy of single-phase mullite (819 kJ/mol) [4] ensures exceptional resistance to deformation. This makes it a candidate for components like hot gas filters, turbine engine shrouds, and heat exchangers where dimensional stability under sustained thermal-mechanical stress is non-negotiable.

Precision Ceramic Components via Low-Temperature Sintering

For manufacturers aiming to produce dense, high-strength mullite components with reduced energy consumption, the use of submicron mullite powders is proven effective. This approach achieves a flexural strength of 254.7 MPa and fracture toughness of 2.9 MPa·m¹/² at a sintering temperature 300 °C lower than required for conventional micro-powder [5], offering a tangible economic and performance benefit in the production of complex net-shape parts.

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